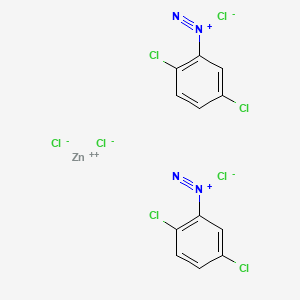
Thiodiglycol distearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiodiglycol distearate is an organosulfur compound derived from thiodiglycol and stearic acid. It is primarily used in various industrial applications due to its unique chemical properties, including its role as a surfactant and emulsifying agent. This compound is known for its ability to enhance the stability and texture of products, making it valuable in the formulation of cosmetics, lubricants, and other industrial products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiodiglycol distearate is synthesized through the esterification of thiodiglycol with stearic acid. The reaction typically involves heating thiodiglycol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to achieve high yields. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Thiodiglycol distearate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiodiglycol distearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in the synthesis of various chemical compounds.
Biology: Employed in the formulation of biological assays and experiments requiring stable emulsions.
Medicine: Utilized in the development of pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.
Industry: Widely used in the production of cosmetics, lubricants, and other industrial products due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of thiodiglycol distearate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in aqueous and non-aqueous systems. This property is particularly valuable in the formulation of cosmetics and pharmaceuticals, where stable emulsions are essential for product efficacy.
Comparación Con Compuestos Similares
Thiodiglycol: A precursor to thiodiglycol distearate, used in various industrial applications.
Diethylene glycol distearate: Similar in structure but lacks the sulfur atom, leading to different chemical properties.
Glyceryl distearate: Another ester of stearic acid, commonly used in cosmetics and pharmaceuticals.
Uniqueness: this compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties such as enhanced emulsifying capabilities and the ability to undergo specific oxidation and reduction reactions. This makes it particularly valuable in applications requiring stable emulsions and specific chemical reactivity.
Propiedades
Número CAS |
4275-32-5 |
|---|---|
Fórmula molecular |
C40H78O4S |
Peso molecular |
655.1 g/mol |
Nombre IUPAC |
2-(2-octadecanoyloxyethylsulfanyl)ethyl octadecanoate |
InChI |
InChI=1S/C40H78O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)43-35-37-45-38-36-44-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clave InChI |
TVMWUKISXDJCQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCSCCOC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


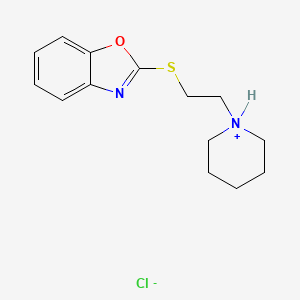
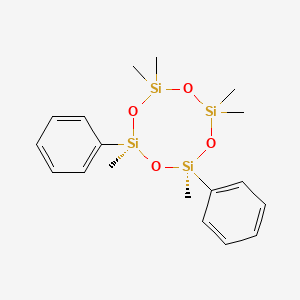
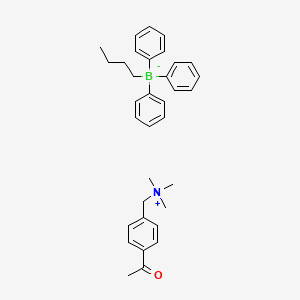

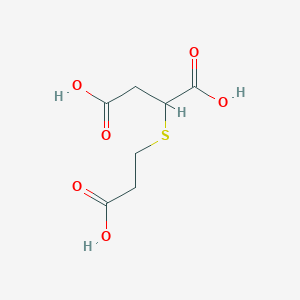
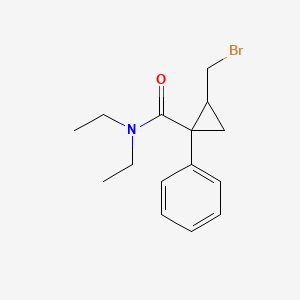
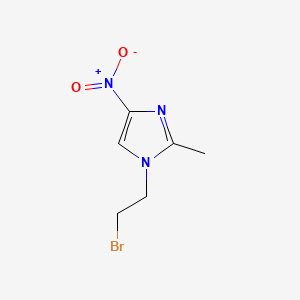
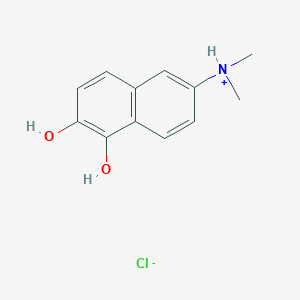
![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)



![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
